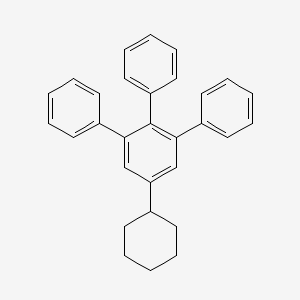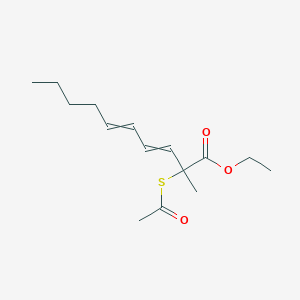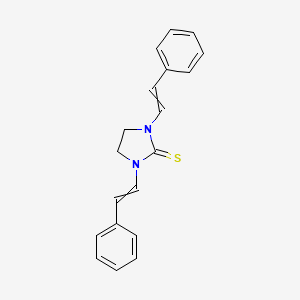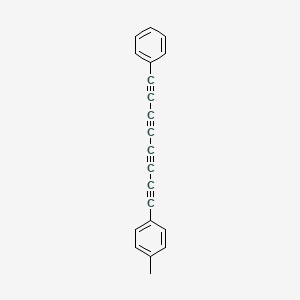![molecular formula C22H20N2O3S B15169276 1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one CAS No. 886462-69-7](/img/structure/B15169276.png)
1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one is a complex organic compound that features a unique combination of functional groups, including a methoxybenzoyl group, a pyridinyl group, and a thiophenyl group attached to a piperidinone core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
準備方法
The synthesis of 1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thiophene ring, followed by the introduction of the pyridinyl and methoxybenzoyl groups. The final step involves the formation of the piperidinone ring. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and thiophenyl positions, using reagents such as alkyl halides or acyl chlorides.
Coupling Reactions: Suzuki-Miyaura and Heck coupling reactions can be employed to introduce various substituents onto the aromatic rings, using palladium catalysts and boronic acids or alkenes.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promise in biological assays for its potential anti-inflammatory, antimicrobial, and anticancer activities.
Medicine: The compound is being investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It may find applications in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, or inflammation. Detailed studies are required to elucidate the exact molecular targets and pathways affected by this compound.
類似化合物との比較
1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-benzoylthiophene share the thiophene core but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridine Derivatives: Compounds such as 4-pyridylcarbinol and 4-pyridylacetic acid have the pyridine ring but differ in their functional groups, affecting their reactivity and applications.
Piperidinone Derivatives:
特性
CAS番号 |
886462-69-7 |
|---|---|
分子式 |
C22H20N2O3S |
分子量 |
392.5 g/mol |
IUPAC名 |
1-[5-(3-methoxybenzoyl)-3-pyridin-4-ylthiophen-2-yl]piperidin-4-one |
InChI |
InChI=1S/C22H20N2O3S/c1-27-18-4-2-3-16(13-18)21(26)20-14-19(15-5-9-23-10-6-15)22(28-20)24-11-7-17(25)8-12-24/h2-6,9-10,13-14H,7-8,11-12H2,1H3 |
InChIキー |
KTPDOZIYVOLDHO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC(=C(S2)N3CCC(=O)CC3)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile](/img/structure/B15169201.png)

![Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)-](/img/structure/B15169211.png)
![Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]-](/img/structure/B15169213.png)

![1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl-](/img/structure/B15169222.png)
![{3-[([1,1'-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane](/img/structure/B15169227.png)

![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)
![9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B15169255.png)

![1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B15169275.png)
